molecular formula C21H15NO5 B4676626 (E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid

(E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid

Cat. No.: B4676626
M. Wt: 361.3 g/mol
InChI Key: KNMFGSHYSMQQJX-LICLKQGHSA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid is a synthetic organic compound that features a complex structure with both benzodioxole and naphthalene moieties. This compound is of interest in various fields of research due to its potential biological activities and unique chemical properties.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c23-20(16-7-3-5-14-4-1-2-6-15(14)16)22-17(21(24)25)10-13-8-9-18-19(11-13)27-12-26-18/h1-11H,12H2,(H,22,23)(H,24,25)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMFGSHYSMQQJX-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)O)/NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Naphthalene Derivative Preparation: The naphthalene-1-carbonyl chloride can be synthesized from naphthalene through Friedel-Crafts acylation.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the naphthalene derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, potentially forming saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-benzodioxol-5-yl)-2-(phenylamino)prop-2-enoic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.

    (E)-3-(1,3-benzodioxol-5-yl)-2-(benzylamino)prop-2-enoic acid: Contains a benzyl group instead of a naphthalene moiety.

Uniqueness

(E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid is unique due to the presence of both benzodioxole and naphthalene groups, which may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid
Reactant of Route 2
(E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid

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